molecular formula C11H13NO3 B12525587 1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene CAS No. 753031-05-9

1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene

Cat. No.: B12525587
CAS No.: 753031-05-9
M. Wt: 207.23 g/mol
InChI Key: DQYDKHMDIKOYDU-UHFFFAOYSA-N
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Description

1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene, also known as 3-Nitrostyrene or m-Nitrostyrene, is an organic compound with the molecular formula C8H7NO2 and a molecular weight of 149.1467 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and an ethenyl group (-CH=CH2) attached to a benzene ring, along with an isopropoxy group (-OCH(CH3)2).

Preparation Methods

The synthesis of 1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of styrene derivatives, where a nitro group is introduced to the benzene ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts . Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethenyl group can participate in polymerization reactions, contributing to the compound’s industrial applications .

Comparison with Similar Compounds

1-Ethenyl-3-nitro-2-[(propan-2-yl)oxy]benzene can be compared with other nitrobenzene derivatives such as:

Properties

CAS No.

753031-05-9

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-ethenyl-3-nitro-2-propan-2-yloxybenzene

InChI

InChI=1S/C11H13NO3/c1-4-9-6-5-7-10(12(13)14)11(9)15-8(2)3/h4-8H,1H2,2-3H3

InChI Key

DQYDKHMDIKOYDU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1[N+](=O)[O-])C=C

Origin of Product

United States

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